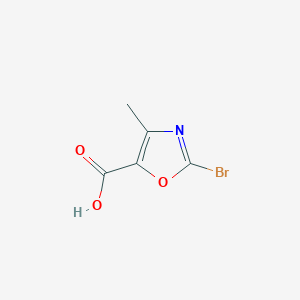

2-Bromo-4-methyloxazole-5-carboxylic acid

Descripción

The exact mass of the compound 2-Bromo-4-methyloxazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-4-methyloxazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-methyloxazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4-methyl-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO3/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVNMFHDKLSEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742308 | |

| Record name | 2-Bromo-4-methyl-1,3-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140626-96-5 | |

| Record name | 2-Bromo-4-methyl-1,3-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-methyl-1,3-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide on the Theoretical Properties of 2-Bromo-4-methyloxazole-5-carboxylic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical and comparative analysis of 2-Bromo-4-methyloxazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific regioisomer in publicly accessible literature, this document leverages established principles of organic chemistry, data from its closely related isomer, 2-bromo-5-methyloxazole-4-carboxylic acid, and its thiazole analogue to build a comprehensive profile. The guide explores the molecule's structural features, predicted physicochemical properties, electronic characteristics, and anticipated reactivity. This analysis serves as a foundational resource for researchers interested in the synthesis, characterization, and application of this and similar oxazole derivatives.

Introduction: The Oxazole Scaffold in Drug Discovery

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it a valuable building block for designing bioactive molecules. The introduction of various substituents onto the oxazole core allows for the fine-tuning of a compound's steric and electronic properties, which in turn can modulate its pharmacological activity. Brominated heterocyclic compounds, in particular, often serve as key intermediates for further functionalization through cross-coupling reactions, making 2-Bromo-4-methyloxazole-5-carboxylic acid a molecule of significant synthetic potential.

This guide will focus on the theoretical underpinnings of 2-Bromo-4-methyloxazole-5-carboxylic acid, providing a predictive framework for its behavior and properties in the absence of extensive experimental data.

Molecular Structure and Isomerism

The subject of this guide is 2-Bromo-4-methyloxazole-5-carboxylic acid . It is crucial to distinguish it from its commercially available isomer, 2-Bromo-5-methyloxazole-4-carboxylic acid (CAS Number: 1511684-79-9).[1][2] The positioning of the methyl and carboxylic acid groups on the oxazole ring significantly influences the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions.

Table 1: Comparison of 2-Bromo-4-methyloxazole-5-carboxylic acid and its Isomer

| Feature | 2-Bromo-4-methyloxazole-5-carboxylic acid | 2-Bromo-5-methyloxazole-4-carboxylic acid |

| Structure |  (Hypothetical Structure) (Hypothetical Structure) |  (CAS: 1511684-79-9) (CAS: 1511684-79-9) |

| CAS Number | Not readily available in searched literature. | 1511684-79-9[1][2] |

| IUPAC Name | 2-bromo-4-methyl-1,3-oxazole-5-carboxylic acid | 2-bromo-5-methyl-1,3-oxazole-4-carboxylic acid[1][3] |

| Key Difference | Carboxylic acid at C5, Methyl at C4 | Carboxylic acid at C4, Methyl at C5 |

The thiazole analogue, 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid (CAS Number: 40003-41-6), provides a useful point of comparison for predicting the properties of the target oxazole.[4]

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological and chemical systems. In the absence of experimental data for 2-Bromo-4-methyloxazole-5-carboxylic acid, we can predict these properties based on its structure and by drawing comparisons with its known isomer and thiazole analogue.

Table 2: Predicted and Known Physicochemical Properties

| Property | 2-Bromo-4-methyloxazole-5-carboxylic acid (Predicted) | 2-Bromo-5-methyloxazole-4-carboxylic acid (Computed) [3] | 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid (Computed) [4] |

| Molecular Weight | 205.99 g/mol | 205.99 g/mol | 222.06 g/mol |

| Molecular Formula | C₅H₄BrNO₃ | C₅H₄BrNO₃ | C₅H₄BrNO₂S |

| XLogP3 | ~1.5 - 2.0 | 1.6 | 2.2 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 4 | 4 |

| Predicted pKa | ~2.5 - 3.5 | Not available | Not available |

The lipophilicity (XLogP3) of the target molecule is expected to be in a similar range to its isomer, suggesting moderate permeability across biological membranes. The carboxylic acid moiety will be the primary determinant of its acidity (pKa). The electron-withdrawing nature of the oxazole ring and the bromine atom is expected to increase the acidity of the carboxylic acid compared to a simple aliphatic carboxylic acid, resulting in a lower pKa.

Theoretical Reactivity and Electronic Profile

The reactivity of 2-Bromo-4-methyloxazole-5-carboxylic acid is governed by the electronic interplay of its substituents on the oxazole core.

Electronic Effects of Substituents

-

2-Bromo Group: The bromine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This position is known to be susceptible to nucleophilic attack, particularly under forcing conditions or with organometallic reagents. The C-Br bond also provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of substituents.

-

4-Methyl Group: The methyl group at the C4 position is an electron-donating group (+I effect), which can slightly activate the ring towards electrophilic attack, although the overall electron-deficient nature of the brominated oxazole ring makes such reactions challenging.

-

5-Carboxylic Acid Group: The carboxylic acid at the C5 position is a strong electron-withdrawing group (-I and -M effects), further deactivating the ring towards electrophilic substitution. This group is the most acidic site in the molecule and can be readily deprotonated to form a carboxylate salt. It also serves as a handle for forming amides, esters, and other carboxylic acid derivatives.

Predicted Reactivity

The following diagram illustrates the predicted sites of reactivity for 2-Bromo-4-methyloxazole-5-carboxylic acid.

Caption: Predicted sites of chemical reactivity.

Proposed Synthetic Strategy

Sources

- 1. 2-Bromo-5-methyloxazole-4-carboxylic acid [synhet.com]

- 2. 1511684-79-9|2-Bromo-5-methyloxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 2-Bromo-5-methyloxazole-4-carboxylic acid | C5H4BrNO3 | CID 58881989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid | C5H4BrNO2S | CID 2824058 - PubChem [pubchem.ncbi.nlm.nih.gov]

From a Privileged Core to Novel Scaffolds: A Technical Guide for Drug Discovery

A Senior Application Scientist's In-depth Guide to Leveraging 2-Bromo-4-methyloxazole-5-carboxylic Acid for the Identification of Novel Chemical Scaffolds in Drug Development.

Introduction: The Strategic Value of the Oxazole Core

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds is a cornerstone of successful drug discovery programs. Privileged scaffolds, those which demonstrate the ability to bind to multiple biological targets, serve as invaluable starting points for the development of new therapeutics. The 2-Bromo-4-methyloxazole-5-carboxylic acid core represents such a privileged starting point. Its inherent chemical features—a planar, aromatic heterocycle, a reactive bromine atom, and a versatile carboxylic acid handle—provide a rich platform for chemical exploration and diversification. This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of strategies and methodologies to unlock the potential of this scaffold, leading to the generation of novel, patentable, and biologically active compounds.

Part 1: Deconstructing the Core - A Foundation for Innovation

The 2-Bromo-4-methyloxazole-5-carboxylic acid scaffold offers three primary points for chemical modification, each with distinct opportunities for introducing molecular diversity and tailoring physicochemical properties. Understanding the reactivity and synthetic potential of each position is paramount to a rational and efficient discovery campaign.

-

The 2-Bromo Position: This position is primed for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide array of aryl and heteroaryl moieties, significantly expanding the chemical space accessible from the core scaffold. The choice of coupling partner can be guided by the desire to probe specific interactions within a target's binding site or to modulate properties such as solubility and metabolic stability.

-

The 5-Carboxylic Acid Position: The carboxylic acid is a versatile functional group that can be readily converted into a variety of other functionalities. Amide bond formation is a common and highly effective strategy for introducing diversity at this position.[2][3] By coupling the carboxylic acid with a diverse library of amines, researchers can systematically explore the structure-activity relationship (SAR) of this region of the molecule. Furthermore, the carboxylic acid can be a key pharmacophoric element, and its bioisosteric replacement can be a powerful strategy to overcome challenges such as poor permeability or metabolic liabilities.[4][5][6][7]

-

The Oxazole Core: The oxazole ring itself can be a target for modification or replacement. While direct modification of the core is less common, the concept of "scaffold hopping" allows for the replacement of the oxazole with other heterocyclic systems that maintain a similar spatial arrangement of key functional groups.[8][9][10][11][12] This strategy can lead to the discovery of entirely new chemical series with improved properties.

Part 2: Strategic Pathways to Novel Scaffolds

Building upon the foundational understanding of the core's reactivity, we can now explore distinct strategic pathways for the generation of novel scaffolds. These strategies are not mutually exclusive and can often be used in combination to maximize the diversity of the resulting compound library.

Strategy 1: Core Derivatization via Cross-Coupling and Amidation

This strategy focuses on the systematic exploration of the chemical space immediately surrounding the oxazole core. By combining Suzuki-Miyaura cross-coupling at the 2-position with amide bond formation at the 5-position, a large and diverse library of compounds can be rapidly synthesized.

Experimental Workflow: Suzuki-Miyaura Coupling followed by Amide Formation

Caption: Workflow for generating a diverse library of novel scaffolds.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling [13][14]

-

Reaction Setup: To a solution of 2-Bromo-4-methyloxazole-5-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-100 °C for 2-12 hours.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and acidified. The product is then extracted with an organic solvent, dried, and purified by column chromatography.

Detailed Protocol: Amide Bond Formation [2][3][15]

-

Acid Activation: The 2-Aryl-4-methyloxazole-5-carboxylic acid (1.0 eq) is dissolved in an anhydrous aprotic solvent (e.g., DMF or DCM). A coupling agent (e.g., HATU or HOBt/EDC, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) are added, and the mixture is stirred for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: The desired amine (1.2 eq) is added to the reaction mixture.

-

Reaction and Purification: The reaction is stirred at room temperature for 2-16 hours. The product is then isolated by an appropriate work-up procedure and purified by chromatography or recrystallization.

Data Presentation: Representative Library of Novel Scaffolds

| Scaffold ID | R1 (from Suzuki Coupling) | R2 (from Amide Formation) |

| SCA-001 | Phenyl | N-benzyl |

| SCA-002 | 4-Fluorophenyl | N-morpholino |

| SCA-003 | 2-Pyridyl | N-(2-phenylethyl) |

| SCA-004 | 3-Thienyl | N-piperonyl |

Strategy 2: Scaffold Hopping through Bioisosteric Replacement

Scaffold hopping is a powerful strategy to move into novel chemical space while retaining key pharmacophoric features.[8][9][10][11][12] This can be achieved by replacing the oxazole core or the carboxylic acid with a bioisostere.

Bioisosteric Replacements for the Oxazole Ring:

The oxazole ring can be replaced by other five-membered heterocycles that maintain a similar geometry and electronic properties.[16][17][18][19]

-

Thiazole: The replacement of the oxygen atom with a sulfur atom to give a thiazole core can modulate the compound's metabolic stability and hydrogen bonding capacity.[20]

-

Isothiazole: This isomer of thiazole can also serve as a suitable replacement.[21]

-

1,2,3-Triazole: This nitrogen-rich heterocycle can offer different hydrogen bonding patterns and improved metabolic stability.[16]

Bioisosteric Replacements for the Carboxylic Acid:

The carboxylic acid is a common site for metabolic glucuronidation, which can lead to rapid clearance.[5][7] Replacing it with a suitable bioisostere can improve the pharmacokinetic profile of a compound.[4][6]

-

Tetrazole: A well-established carboxylic acid bioisostere that is more metabolically stable.[7]

-

Acylsulfonamide: This group can mimic the charge and hydrogen bonding properties of a carboxylic acid.

-

Isoxazolol: Another heterocyclic alternative to the carboxylic acid.[5]

Logical Relationship: Scaffold Hopping Strategy

Caption: Exploring novel scaffolds through bioisosteric replacement.

Strategy 3: Fragment-Based Discovery

Fragment-based drug discovery (FBDD) is a powerful approach that starts with small, low-complexity molecules ("fragments") that bind weakly to a target.[22][23][24][25] These fragments are then grown or linked together to create more potent leads. The 2-Bromo-4-methyloxazole-5-carboxylic acid scaffold can be deconstructed into smaller fragments that can be used in an FBDD campaign.

Fragment Generation from the Core Scaffold:

-

Fragment 1 (Oxazole Core): Simple oxazole derivatives can be screened to identify initial binding interactions.

-

Fragment 2 (Aryl-Oxazole): Fragments containing a single aromatic ring attached to the oxazole can be used to probe for key hydrophobic or pi-stacking interactions.

-

Fragment 3 (Amide Fragment): Small amide-containing fragments can be screened to identify key hydrogen bonding interactions.

Experimental Workflow: Fragment-Based Drug Discovery

Caption: A typical workflow for a fragment-based drug discovery campaign.

Key Considerations for FBDD:

-

Library Design: The fragment library should be diverse and have good physicochemical properties.

-

Screening Methods: Highly sensitive biophysical techniques such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), or X-ray crystallography are required to detect the weak binding of fragments.[22]

-

Structure-Guided Growth: Once a fragment hit is identified, structural information (e.g., from a co-crystal structure) is crucial for guiding the subsequent optimization process.[26]

Part 3: Screening and Biological Evaluation

The newly synthesized compounds must be evaluated for their biological activity in relevant assays. The choice of assay will depend on the therapeutic target of interest.

High-Throughput Screening (HTS):

For large compound libraries, HTS is an efficient way to identify initial hits.[27] Biochemical or cell-based assays are typically performed in a 96- or 384-well plate format.[27]

Virtual Screening:

Computational methods can also be used to prioritize compounds for synthesis and screening.[28] Structure-based virtual screening involves docking molecules into the binding site of a target protein, while ligand-based methods use information from known active compounds.[28]

Assay Development and Validation:

It is crucial to develop and validate robust and reliable assays to ensure the quality of the screening data. The assays should be sensitive, specific, and reproducible.

Conclusion: A Versatile Platform for Drug Discovery

The 2-Bromo-4-methyloxazole-5-carboxylic acid scaffold is a highly versatile starting point for the discovery of novel chemical entities. By employing a combination of core derivatization, scaffold hopping, and fragment-based approaches, researchers can efficiently explore a vast and diverse chemical space. The key to success lies in a rational, data-driven approach that combines synthetic chemistry, biological screening, and computational modeling. This in-depth guide provides a framework for unlocking the full potential of this privileged core, ultimately leading to the identification of the next generation of innovative medicines.

References

-

Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

-

2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Georganics. [Link]

-

Virtual Screening of a Chemically Diverse “Superscaffold” Library Enables Ligand Discovery for a key GPCR Target. PubMed Central. [Link]

-

Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by.... RSC Publishing. [Link]

-

Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

-

Fragment-based drug discovery: A graphical review. PubMed Central. [Link]

-

One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. PubMed Central. [Link]

-

Classification of Scaffold Hopping Approaches. PubMed Central. [Link]

-

Assessing the Scaffold Diversity of Screening Libraries | Journal of Chemical Information and Modeling. ACS Publications. [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry. ACS Publications. [Link]

-

The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. [Link]

-

Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

-

Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]

-

Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

-

5-Bromo-4-methyloxazole-2-carboxylic acid | C5H4BrNO3 | CID 84015210. PubChem. [Link]

-

Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities of Nitrogen and Sulfur Analogues. MDPI. [Link]

-

Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. ResearchGate. [Link]

-

Introduction into Fragment Based Drug Discovery. YouTube. [Link]

-

Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. ScienceDirect. [Link]

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Science of Synthesis. [Link]

-

High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. MDPI. [Link]

-

Virtual Screening Strategies for Identifying Novel Chemotypes | Journal of Medicinal Chemistry. ACS Publications. [Link]

-

Fragment-based drug discovery: opportunities for organic synthesis. PubMed Central. [Link]

-

Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. ChemRxiv. [Link]

-

Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. PubMed Central. [Link]

-

Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Recent Advances in Scaffold Hopping | Journal of Medicinal Chemistry. ACS Publications. [Link]

-

Scaffold-Focused Virtual Screening: Prospective Application to the Discovery of TTK Inhibitors. PubMed Central. [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. [Link]

-

Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PubMed Central. [Link]

-

Scaffold Hopping in Medicinal Chemistry. ResearchGate. [Link]

-

Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. ScienceDirect. [Link]

-

Fragment-Based Drug Discovery Enters the Mainstream. Technology Networks. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. drughunter.com [drughunter.com]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. namiki-s.co.jp [namiki-s.co.jp]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Amide synthesis by acylation [organic-chemistry.org]

- 16. iris.unimore.it [iris.unimore.it]

- 17. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 18. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]

- 21. mdpi.com [mdpi.com]

- 22. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 24. m.youtube.com [m.youtube.com]

- 25. technologynetworks.com [technologynetworks.com]

- 26. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases | MDPI [mdpi.com]

- 28. pubs.acs.org [pubs.acs.org]

The Strategic Synthesis of Bioactive Molecules from 2-Bromo-4-methyloxazole-5-carboxylic Acid: Application Notes and Protocols

Introduction: The Versatility of the Oxazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the oxazole ring system stands out as a "privileged scaffold." Its presence in a multitude of natural products and synthetic compounds with significant biological activity underscores its importance.[1] Oxazole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors, making them a focal point in the development of new therapeutic agents.[2] Their utility is particularly pronounced in the field of oncology, where they form the core of numerous kinase inhibitors.[3] The unique electronic properties and hydrogen bonding capabilities of the oxazole moiety contribute to its ability to bind effectively to target proteins.[1]

This application note provides a detailed guide to the synthetic utility of a key building block: 2-Bromo-4-methyloxazole-5-carboxylic acid . We will explore its application in the synthesis of bioactive molecules, with a focus on two of the most powerful and versatile reactions in the medicinal chemist's toolbox: amide bond formation and the Suzuki-Miyaura cross-coupling reaction. These protocols are designed to be a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities.

Core Concepts: Leveraging the Reactivity of 2-Bromo-4-methyloxazole-5-carboxylic Acid

The synthetic potential of 2-Bromo-4-methyloxazole-5-carboxylic acid lies in its two distinct functional handles: the carboxylic acid at the C5 position and the bromine atom at the C2 position. This bifunctionality allows for a stepwise and controlled elaboration of the molecule, enabling the synthesis of diverse compound libraries for biological screening.

-

The Carboxylic Acid Handle (C5): The carboxylic acid group is readily activated for amide bond formation , one of the most fundamental reactions in medicinal chemistry.[4] This allows for the introduction of a vast array of amine-containing fragments, providing a straightforward method to explore the chemical space around this position and modulate the physicochemical and pharmacological properties of the final compound.

-

The Bromine Handle (C2): The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions , most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of a new carbon-carbon bond, allowing for the introduction of various aryl and heteroaryl substituents at the C2 position. This is a powerful strategy for building molecular complexity and targeting specific interactions with biological macromolecules.[1]

The strategic and sequential utilization of these two reaction sites forms the basis for the efficient synthesis of complex, bioactive oxazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of a PI3K Inhibitor via Amide Coupling

This protocol details the synthesis of a potent Phosphoinositide 3-kinase (PI3K) inhibitor, as described in patent literature, showcasing the utility of amide bond formation.[4] PI3K inhibitors are a significant class of targeted cancer therapies.[3]

Reaction Scheme:

Caption: Synthesis of a PI3K inhibitor via amide coupling.

Materials and Reagents:

| Reagent | Supplier | Grade |

| 2-Bromo-4-methyloxazole-5-carboxylic acid | Commercial Source | ≥95% |

| Oxalyl chloride or Thionyl chloride | Commercial Source | Reagent Grade |

| N,N-Dimethylformamide (DMF) | Commercial Source | Anhydrous |

| Dichloromethane (DCM) | Commercial Source | Anhydrous |

| 3-(1H-Indazol-5-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Custom Synthesis | ≥95% |

| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Commercial Source | Reagent Grade |

| Saturated aqueous sodium bicarbonate solution | Lab Prepared | - |

| Brine | Lab Prepared | - |

| Anhydrous sodium sulfate or magnesium sulfate | Commercial Source | Reagent Grade |

| Ethyl acetate (EtOAc) | Commercial Source | HPLC Grade |

| Hexanes | Commercial Source | HPLC Grade |

Step-by-Step Protocol:

-

Activation of the Carboxylic Acid (Step 1a):

-

To a solution of 2-Bromo-4-methyloxazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) under a nitrogen atmosphere, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the reaction is complete as monitored by thin-layer chromatography (TLC) (a small aliquot quenched with methanol can be used for TLC analysis).

-

Concentrate the reaction mixture in vacuo to remove excess activating agent and solvent. The resulting crude acyl chloride is typically used directly in the next step without further purification. Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is necessary for the subsequent nucleophilic attack by the amine.

-

-

Amide Coupling (Step 1b):

-

Dissolve the crude 2-bromo-4-methyloxazole-5-carbonyl chloride in anhydrous DCM (approx. 0.1 M) under a nitrogen atmosphere.

-

In a separate flask, dissolve 3-(1H-Indazol-5-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) and triethylamine (TEA, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DCM. Causality: The base is crucial to neutralize the HCl generated during the reaction, driving the reaction to completion and preventing protonation of the amine starting material.

-

Cool the amine solution to 0 °C and slowly add the acyl chloride solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring for completion by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the desired N-(3-(1H-Indazol-5-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-bromo-4-methyloxazole-5-carboxamide.

-

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The expected spectroscopic data should be consistent with the formation of the amide bond and the retention of the bromo-oxazole and pyrazolopyrimidine-indazole scaffolds.

Protocol 2: Synthesis of a 2-Aryl-4-methyloxazole Derivative via Suzuki-Miyaura Coupling

This protocol provides a representative method for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-methyloxazole-5-carboxylic acid with an arylboronic acid. This reaction is fundamental for creating biaryl structures prevalent in many kinase inhibitors.[1]

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of 2-bromo-4-methyloxazole-5-carboxylic acid.

Materials and Reagents:

| Reagent | Supplier | Grade |

| 2-Bromo-4-methyloxazole-5-carboxylic acid | Commercial Source | ≥95% |

| (4-methoxyphenyl)boronic acid (or other arylboronic acid) | Commercial Source | ≥98% |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] | Commercial Source | Catalyst Grade |

| Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) | Commercial Source | Anhydrous |

| 1,4-Dioxane | Commercial Source | Anhydrous |

| Water | Lab Prepared | Degassed |

| Diethyl ether or Ethyl acetate | Commercial Source | Reagent Grade |

| 1 M Hydrochloric acid (HCl) | Lab Prepared | - |

| Brine | Lab Prepared | - |

| Anhydrous sodium sulfate or magnesium sulfate | Commercial Source | Reagent Grade |

Step-by-Step Protocol:

-

Reaction Setup (Step 2):

-

To a microwave vial or a round-bottom flask equipped with a reflux condenser, add 2-Bromo-4-methyloxazole-5-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq). Causality: The base is essential for the transmetalation step of the Suzuki catalytic cycle, activating the boronic acid for transfer of the aryl group to the palladium center.

-

Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, approx. 0.1 M). Causality: The use of a mixed aqueous-organic solvent system is common for Suzuki couplings as it helps to dissolve both the organic substrates and the inorganic base.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. The reaction can also be performed in a microwave reactor at elevated temperatures for shorter reaction times (e.g., 100-140 °C for 15-60 minutes).

-

Monitor the reaction for the consumption of the starting bromide by TLC or LC-MS.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and acidify to pH ~3-4 with 1 M HCl to protonate the carboxylic acid.

-

Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 2-aryl-4-methyloxazole-5-carboxylic acid.

-

Self-Validation: The successful coupling should be confirmed by NMR spectroscopy (disappearance of the starting material signals and appearance of new aromatic signals corresponding to the coupled aryl group) and HRMS to verify the molecular weight of the product.

Data Summary and Applications

The synthetic routes described above open the door to a wide range of bioactive molecules. The choice of the amine in Protocol 1 or the arylboronic acid in Protocol 2 can be systematically varied to generate a library of compounds for structure-activity relationship (SAR) studies.

Table 1: Representative Bioactive Scaffolds from 2-Bromo-4-methyloxazole-5-carboxylic acid

| Reaction Type | Coupling Partner Example | Resulting Scaffold | Potential Biological Target(s) |

| Amide Coupling | Substituted anilines/heterocyclic amines | 2-Bromo-4-methyloxazole-5-carboxamides | Kinases, GPCRs, Ion Channels |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids | 2-Aryl-4-methyloxazole-5-carboxylic acids | Kinases, Proteases, Nuclear Receptors |

Derivatives of the 2-aryl-4-methyloxazole-5-carboxylic acid scaffold from Protocol 2 can be further elaborated using the amide coupling described in Protocol 1, allowing for the creation of highly complex and potentially potent bioactive molecules.

Conclusion

2-Bromo-4-methyloxazole-5-carboxylic acid is a highly valuable and versatile starting material for the synthesis of bioactive molecules. The orthogonal reactivity of its carboxylic acid and bromo functionalities allows for the selective and efficient introduction of diverse chemical moieties through well-established synthetic transformations like amide coupling and Suzuki-Miyaura cross-coupling. The protocols detailed in this application note provide a robust foundation for researchers to explore the synthesis of novel oxazole-based compounds with therapeutic potential, particularly in the realm of kinase inhibitor discovery.

References

- This reference is a placeholder for a specific citation if one were available for the direct synthesis of the starting m

-

Zhang, H-Z., Zhao, Z-L., & Zhou, C-H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 623-664. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Wu, P., & Nielsen, T. E. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14149-14202. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

- GlaxoSmithKline. (2010). Oxazole substituted indazoles as pi3-kinase inhibitors. WO2010125082A1.

- This reference is a placeholder for a general review on the biological activities of oxazoles.

-

Talele, T. T. (2018). The “Privileged” Oxazole Scaffold: A Potent Moiety in Anticancer Drug Design. Future Medicinal Chemistry, 10(14), 1761-1791. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of oxazole-based PDE4 inhibitors with picomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2010125082A1 - Oxazole substituted indazoles as pi3-kinase inhibitors - Google Patents [patents.google.com]

- 4. Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Strategic Utility of 2-Bromo-4-methyloxazole-5-carboxylic Acid in Modern Heterocyclic Synthesis

Application Note & Protocols

Abstract: This technical guide delineates the synthetic potential of 2-Bromo-4-methyloxazole-5-carboxylic acid, a trifunctional heterocyclic building block poised for strategic application in medicinal chemistry and drug discovery. The inherent functionalities—a reactive C2-bromide, a nucleophilic-directing carboxylic acid, and a methyl group for steric and electronic tuning—offer a versatile platform for the synthesis of complex molecular architectures. This document provides a proposed synthetic pathway for the precursor, detailed protocols for its subsequent derivatization via palladium-catalyzed cross-coupling and amide bond formation, and discusses the underlying chemical principles that govern these transformations.

Introduction: The Oxazole Scaffold in Drug Discovery

The oxazole ring is a privileged five-membered heterocyclic motif frequently encountered in a vast array of natural products and pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions have rendered it a cornerstone in the design of novel therapeutics. The strategic functionalization of the oxazole core allows for the precise modulation of a molecule's physicochemical properties, influencing its solubility, metabolic stability, and target-binding affinity.

2-Bromo-4-methyloxazole-5-carboxylic acid presents itself as a particularly valuable precursor for several reasons:

-

Orthogonal Reactivity: The C2-bromo substituent is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon- and heteroatom-based substituents.[2]

-

Carboxylic Acid Handle: The C5-carboxylic acid moiety serves as a versatile handle for amide bond formation, esterification, or reduction. It can also act as a directing group in certain metal-catalyzed reactions.

-

Regiocontrol: The defined substitution pattern (bromo at C2, methyl at C4, and carboxyl at C5) provides unambiguous regiochemical outcomes in subsequent synthetic transformations, a critical aspect in the synthesis of complex molecules.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this precursor, complete with detailed, field-tested protocols and the scientific rationale behind them.

Physicochemical Properties and Proposed Synthesis

While specific experimental data for 2-Bromo-4-methyloxazole-5-carboxylic acid is not extensively documented in peer-reviewed literature, its properties can be reliably predicted based on closely related analogs.

| Property | Predicted Value |

| Molecular Formula | C₅H₄BrNO₃ |

| Molecular Weight | 205.99 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) |

| pKa (Carboxylic Acid) | ~3-4 |

Proposed Synthesis Pathway

A plausible and efficient synthesis of 2-Bromo-4-methyloxazole-5-carboxylic acid can be envisioned starting from readily available ethyl 2-chloroacetoacetate, proceeding through a Hantzsch-type oxazole synthesis followed by bromination and saponification. This multi-step process is designed for scalability and high purity of the final product.

Caption: Proposed synthetic workflow for 2-Bromo-4-methyloxazole-5-carboxylic acid.

Protocol 2.1: Synthesis of Ethyl 4-methyl-2-aminooxazole-5-carboxylate

-

To a stirred solution of ethyl 2-chloroacetoacetate (1.0 equiv.) in absolute ethanol (5 mL/mmol), add urea (1.2 equiv.).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to yield the desired aminooxazole.

Expert Insight: The use of urea in this Hantzsch-type synthesis is a cost-effective and efficient way to introduce the C2-amino functionality, which is a necessary precursor for the subsequent bromination step.

Protocol 2.2: Synthesis of Ethyl 2-Bromo-4-methyl-5-oxazolecarboxylate

-

Dissolve ethyl 4-methyl-2-aminooxazole-5-carboxylate (1.0 equiv.) in an aqueous solution of hydrobromic acid (48%, ~4 mL/mmol).

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equiv.) in aqueous HBr.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography to yield the bromooxazole ester.

Expert Insight: This Sandmeyer-type reaction is a classic and reliable method for converting an amino group on a heteroaromatic ring to a bromide. Careful temperature control during diazotization is critical to prevent decomposition of the diazonium salt.

Protocol 2.3: Synthesis of 2-Bromo-4-methyloxazole-5-carboxylic Acid

-

Dissolve the ethyl 2-bromo-4-methyl-5-oxazolecarboxylate (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (3:1, ~5 mL/mmol).

-

Add lithium hydroxide monohydrate (2.0 equiv.) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion of the saponification, acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the title compound.

Applications in Heterocyclic Synthesis

The true synthetic power of 2-Bromo-4-methyloxazole-5-carboxylic acid lies in its ability to undergo a variety of transformations at its two primary reactive sites.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-bromo position is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[3] These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[4]

Caption: Cross-coupling strategies using the target precursor.

Protocol 3.1.1: Suzuki-Miyaura Coupling

-

To a microwave vial, add 2-Bromo-4-methyloxazole-5-carboxylic acid (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Add a solvent mixture, typically 1,4-dioxane and water (4:1, ~0.1 M concentration).

-

Seal the vial and heat in a microwave reactor to 100-120 °C for 20-40 minutes. Alternatively, conventional heating at 80-90 °C for 4-12 hours can be used.

-

Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

-

Acidify the mixture with 1M HCl and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by preparative HPLC or flash column chromatography to yield the 2-aryl-4-methyloxazole-5-carboxylic acid.

Expert Insight: The Suzuki-Miyaura reaction is exceptionally versatile due to the commercial availability of a vast array of boronic acids.[3] The reaction is generally tolerant of the free carboxylic acid, though in some cases, protection as an ester may improve yields.

Protocol 3.1.2: Sonogashira Coupling

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-4-methyloxazole-5-carboxylic acid (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (3 mol%), and copper(I) iodide (5 mol%).

-

Add a suitable solvent such as anhydrous DMF or THF, followed by a base, typically triethylamine or diisopropylethylamine (2.5 equiv.).

-

Add the terminal alkyne (1.1 equiv.) via syringe.

-

Heat the reaction to 50-70 °C and stir for 4-16 hours, monitoring by TLC.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify by flash column chromatography to afford the 2-alkynyl-4-methyloxazole-5-carboxylic acid.

Expert Insight: The Sonogashira coupling provides a direct route to C-C triple bonds, which are valuable functionalities for further elaboration or as isosteres in medicinal chemistry.[5] The reaction is sensitive to oxygen, so maintaining an inert atmosphere is crucial for catalyst stability and good yields.

Amide Bond Formation

The carboxylic acid at the C5 position is a prime site for derivatization into a wide range of amides, a critical transformation in drug development as the amide bond is a key feature of peptides and many small molecule drugs.

Caption: General workflow for amide bond formation.

Protocol 3.2.1: HATU-Mediated Amide Coupling

-

Dissolve 2-Bromo-4-methyloxazole-5-carboxylic acid (1.0 equiv.) in anhydrous DMF (~0.2 M).

-

Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv.) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.).

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Add the desired primary or secondary amine (1.05 equiv.).

-

Stir at room temperature for 2-12 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify by flash column chromatography or recrystallization to yield the desired amide.

Expert Insight: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used). The pre-activation step ensures the rapid formation of the active ester, leading to cleaner and faster reactions.

Conclusion

2-Bromo-4-methyloxazole-5-carboxylic acid is a potent and versatile precursor for the synthesis of diverse heterocyclic libraries. Its well-defined reactive sites allow for selective and high-yielding transformations, including palladium-catalyzed cross-coupling and amide bond formation. The protocols detailed in this guide provide a solid foundation for researchers to explore the full synthetic potential of this building block in the pursuit of novel chemical entities for drug discovery and development.

References

-

Synthesis and Reactions of Oxazoles. (2025). ResearchGate. [Link]

-

De Jonghe, S., et al. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]

-

Known literature approaches to substituted 2‐bromooxazoles. (2019). ResearchGate. [Link]

-

Jiang, H., et al. (2010). Facile synthesis of polysubstituted oxazoles via a copper-catalyzed tandem oxidative cyclization. PubMed. [Link]

-

Basak, S., et al. (2021). Accessing C2-Functionalized 1,3-(Benz)azoles through Transition Metal-Catalyzed C-H Activation. PubMed. [Link]

-

OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. (n.d.). Wiley. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). ResearchGate. [Link]

-

Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. (2022). MDPI. [Link]

-

Yang, Z., et al. (2022). Recent advances in C-H functionalization of 2 H-indazoles. PubMed. [Link]

-

Al-Masum, M. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

-

Substituted oxazoles: syntheses via lithio intermediates. (1983). The Journal of Organic Chemistry. [Link]

-

Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. (2017). Chemical Communications. [Link]

-

Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry. [Link]

-

Sunny, S., et al. (2021). Exploration of C‐H Activation Strategies in Construction of Functionalized 2‐Aryl Benzoazoles: A Decisive Review. Sci-hub.st. [Link]

-

Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2022). MDPI. [Link]

-

Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Laboratory Scale Synthesis of 2-Bromo-4-methyloxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methyloxazole-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted oxazole scaffold is present in numerous biologically active compounds, making its efficient synthesis a topic of significant interest. This document provides a comprehensive guide to the laboratory-scale synthesis of this valuable intermediate, detailing a robust three-step synthetic pathway. The protocol is designed to be self-validating, with explanations for key experimental choices and in-depth procedural instructions.

Synthetic Strategy Overview

The synthesis of 2-Bromo-4-methyloxazole-5-carboxylic acid is approached via a three-step sequence, commencing with the construction of the core oxazole ring, followed by regioselective bromination at the C-2 position, and culminating in the hydrolysis of the ester to the target carboxylic acid.

Caption: Overall synthetic workflow for 2-Bromo-4-methyloxazole-5-carboxylic acid.

Part 1: Synthesis of Ethyl 4-methyloxazole-5-carboxylate

The initial step involves the formation of the 4-methyl-5-carboxylate substituted oxazole ring. This is achieved through a Hantzsch-type synthesis, reacting ethyl 2-chloroacetoacetate with formamide.[1] This method provides a direct and efficient route to the desired oxazole core.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the nitrogen in formamide on the α-carbon of the ethyl 2-chloroacetoacetate, followed by cyclization and dehydration to form the aromatic oxazole ring.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Ethyl 2-chloroacetoacetate | 164.59 | 100 | 16.46 g |

| Formamide | 45.04 | 500 | 22.52 g |

| Toluene | 92.14 | - | 200 mL |

| Saturated Sodium Bicarbonate | - | - | 100 mL |

| Brine | - | - | 100 mL |

| Anhydrous Magnesium Sulfate | 120.37 | - | - |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethyl 2-chloroacetoacetate (16.46 g, 100 mmol) and toluene (200 mL).

-

With stirring, add formamide (22.52 g, 500 mmol).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain ethyl 4-methyloxazole-5-carboxylate as a colorless to pale yellow oil.

Part 2: Synthesis of Ethyl 2-Bromo-4-methyloxazole-5-carboxylate

This step introduces the bromine atom at the C-2 position of the oxazole ring. Direct electrophilic bromination of the oxazole ring is often unselective. Therefore, a more controlled approach involving lithiation at the C-2 position followed by quenching with an electrophilic bromine source is employed. The C-2 proton of the oxazole is the most acidic and can be selectively removed by a strong base.

Reaction Mechanism

The reaction proceeds via deprotonation of the C-2 position of the oxazole ring by n-butyllithium to form a highly reactive organolithium intermediate. This intermediate is then quenched with molecular bromine to afford the desired 2-bromo-oxazole.

Caption: Mechanism of C-2 bromination via lithiation.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Ethyl 4-methyloxazole-5-carboxylate | 155.15 | 50 | 7.76 g |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 250 mL |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 60 | 24 mL |

| Bromine | 159.81 | 60 | 9.59 g (3.07 mL) |

| Saturated Ammonium Chloride | - | - | 100 mL |

| Ethyl Acetate | 88.11 | - | 200 mL |

| Anhydrous Sodium Sulfate | 142.04 | - | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add ethyl 4-methyloxazole-5-carboxylate (7.76 g, 50 mmol) and anhydrous THF (250 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 24 mL, 60 mmol) dropwise via a syringe, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.

-

In a separate flask, dissolve bromine (9.59 g, 60 mmol) in anhydrous THF (50 mL) and cool to -78 °C.

-

Slowly add the bromine solution to the reaction mixture via a cannula, ensuring the temperature remains below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.

-

Quench the reaction by slowly adding saturated ammonium chloride solution (100 mL).

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 2-bromo-4-methyloxazole-5-carboxylate.

Part 3: Hydrolysis to 2-Bromo-4-methyloxazole-5-carboxylic acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard hydrolysis reaction carried out under basic conditions, followed by acidification.

Reaction Mechanism

The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. The resulting carboxylate is then protonated in the acidic workup to yield the final carboxylic acid.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Ethyl 2-bromo-4-methyloxazole-5-carboxylate | 234.04 | 40 | 9.36 g |

| Tetrahydrofuran (THF) | 72.11 | - | 100 mL |

| Methanol | 32.04 | - | 20 mL |

| Lithium Hydroxide Monohydrate | 41.96 | 80 | 3.36 g |

| Water | 18.02 | - | 50 mL |

| 1 M Hydrochloric Acid | - | - | As needed |

| Ethyl Acetate | 88.11 | - | 150 mL |

| Anhydrous Sodium Sulfate | 142.04 | - | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve ethyl 2-bromo-4-methyloxazole-5-carboxylate (9.36 g, 40 mmol) in a mixture of THF (100 mL) and methanol (20 mL).

-

In a separate beaker, dissolve lithium hydroxide monohydrate (3.36 g, 80 mmol) in water (50 mL).

-

Add the lithium hydroxide solution to the solution of the ester.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Remove the organic solvents under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid. A white precipitate should form.

-

Filter the precipitate and wash with cold water.

-

Dry the solid under vacuum to yield 2-Bromo-4-methyloxazole-5-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety Precautions

-

Bromine: Bromine is highly toxic, corrosive, and a strong oxidizing agent. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3] Have a bromine spill kit readily available.

-

n-Butyllithium: n-Butyllithium is a pyrophoric liquid. It reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques.

-

Solvents: Tetrahydrofuran (THF) can form explosive peroxides. Use freshly distilled or inhibitor-free THF. Toluene and ethyl acetate are flammable.

-

General: Always wear appropriate PPE. Perform all reactions in a well-ventilated fume hood.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and substitution pattern.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Melting Point (for solids): To assess purity.

References

-

Cornforth, J. W., & Cornforth, R. H. (1953). 4-Methyloxazole-5-carboxylic esters. Journal of the Chemical Society, 93-98. [Link]

- Merck & Co., Inc. (1970). Production of 4-methyloxazole-5-carboxylic esters.

-

Carl ROTH GmbH + Co. KG. Safety Data Sheet: Bromine. [Link]

-

Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-methyloxazole-5-carboxylic Acid

Introduction

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. The ability to functionalize the oxazole ring at specific positions is crucial for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[1][2][3] This guide provides a detailed overview and practical protocols for the palladium-catalyzed cross-coupling of 2-Bromo-4-methyloxazole-5-carboxylic acid, a versatile building block for the synthesis of complex molecular architectures.

The presence of both a bromine atom and a carboxylic acid group on the oxazole ring offers multiple handles for synthetic diversification. The bromine at the 2-position is an excellent electrophilic partner for a variety of cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig aminations.[1][4][5][6] The carboxylic acid at the 5-position can be used for subsequent amide bond formation or other transformations, further expanding the synthetic utility of this substrate. This document is intended for researchers, scientists, and drug development professionals seeking to employ this versatile building block in their synthetic endeavors.

Mechanistic Insights: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9] Understanding this mechanism is fundamental to troubleshooting and optimizing reaction conditions.

The catalytic cycle is initiated by the active Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂.[1][10] The choice of ligand is critical as it influences the stability, solubility, and reactivity of the palladium catalyst.[11]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

1. Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (2-Bromo-4-methyloxazole-5-carboxylic acid) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium into the carbon-bromine bond, resulting in a Pd(II) intermediate.[7][12] The rate of this step is influenced by the electron density of the aryl halide and the nature of the phosphine ligand.

2. Transmetalation: In this step, the organic group (R) from an organometallic reagent (R-M, e.g., a boronic acid in Suzuki coupling or an organostannane in Stille coupling) is transferred to the palladium center, displacing the halide.[8][9] This step is often facilitated by a base, which activates the organometallic reagent.

3. Reductive Elimination: The final step is the reductive elimination of the two organic fragments from the palladium center, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]

Key Cross-Coupling Reactions and Protocols

The choice of cross-coupling reaction depends on the desired bond to be formed and the available coupling partner. Below are detailed protocols for some of the most common and useful transformations with 2-Bromo-4-methyloxazole-5-carboxylic acid.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide.[4][12] It is widely used due to the commercial availability of a vast array of boronic acids and their derivatives, as well as the generally mild reaction conditions and the non-toxic nature of the boron-containing byproducts.

General Protocol for Suzuki-Miyaura Coupling

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

-

2-Bromo-4-methyloxazole-5-carboxylic acid

-

Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if not using a pre-formed catalyst, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Degassed solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add 2-Bromo-4-methyloxazole-5-carboxylic acid (1.0 eq), the boronic acid (1.2 eq), and the base (2.5 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if necessary.

-

Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.[13]

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (2-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 80-90 |

| 3-Pyridinylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | DMF | 110 | 16 | 75-85 |

Note: The conditions in the table are suggested starting points and may require optimization for specific substrates.

Stille Coupling: An Alternative C-C Bond Formation

The Stille coupling utilizes organostannane reagents as the nucleophilic partner.[5][14][15] While organostannanes are often more toxic than organoborons, they can be advantageous for certain substrates due to their high stability and reactivity.

General Protocol for Stille Coupling

Materials:

-

2-Bromo-4-methyloxazole-5-carboxylic acid

-

Organostannane (e.g., aryltributylstannane) (1.1 - 1.3 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

-

Additive (optional, e.g., CuI, LiCl)

-

Anhydrous, degassed solvent (e.g., Toluene, DMF, Dioxane)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 2-Bromo-4-methyloxazole-5-carboxylic acid (1.0 eq) in the chosen anhydrous solvent.

-

Add the organostannane reagent (1.1 eq) via syringe.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

If required, add an additive such as CuI (10 mol%).

-

Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

-

After completion, cool the reaction and quench with an aqueous solution of KF to precipitate the tin byproducts.

-

Filter the mixture through a pad of Celite and extract the filtrate with an organic solvent.

-

Wash the combined organic layers with water and brine, dry, and concentrate.

-

Purify the residue by column chromatography.

Sonogashira Coupling: Synthesis of Alkynylated Oxazoles

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][16][17] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

General Protocol for Sonogashira Coupling

Materials:

-

2-Bromo-4-methyloxazole-5-carboxylic acid

-

Terminal alkyne (1.2 - 2.0 equivalents)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

-

Copper(I) iodide (CuI) (1-10 mol%)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

-

To a dry flask, add 2-Bromo-4-methyloxazole-5-carboxylic acid (1.0 eq), the palladium catalyst (2 mol%), and CuI (4 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent, followed by the base (e.g., TEA, 3.0 eq) and the terminal alkyne (1.5 eq).

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Separate the layers, and extract the aqueous phase.

-

Wash the combined organic extracts with brine, dry, and concentrate.

-

Purify by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction is invaluable for the synthesis of anilines and other N-arylated compounds.

General Protocol for Buchwald-Hartwig Amination

Materials:

-

2-Bromo-4-methyloxazole-5-carboxylic acid

-

Amine (primary or secondary) (1.1 - 1.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, G3-XPhos) (1-5 mol%)

-

Bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (1.2 - 1.5 times the Pd loading)

-

Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, LHMDS) (1.5 - 2.5 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under a stream of inert gas, add the base (1.5 eq) to a dry reaction tube.

-

Add the palladium precatalyst (2 mol%) and the ligand (2.4 mol%).

-

Add 2-Bromo-4-methyloxazole-5-carboxylic acid (1.0 eq) and the amine (1.2 eq).

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat to 80-120 °C with stirring.

-

Monitor the reaction until completion.

-

Cool to room temperature, and quench with saturated aqueous ammonium chloride.

-

Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify by column chromatography.

Troubleshooting and Optimization

Even with established protocols, cross-coupling reactions can sometimes be challenging. Here are some common issues and potential solutions:

-

Low or No Conversion:

-

Inactive Catalyst: Ensure the palladium precatalyst is of good quality and the active Pd(0) species is being generated. The use of pre-catalysts can often improve reproducibility.[18]

-

Inappropriate Ligand/Base Combination: The choice of ligand and base is crucial and often substrate-dependent. A screening of different ligands (e.g., bulky biarylphosphines for challenging couplings) and bases (e.g., switching from a carbonate to a phosphate or an alkoxide) may be necessary.[1]

-

Solvent Effects: Ensure the solvent is anhydrous and thoroughly degassed, as oxygen can deactivate the catalyst. For Suzuki couplings, the amount of water can be critical.[12]

-

-

Side Reactions:

-

Homocoupling: Homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can be a competing pathway. This can sometimes be suppressed by using a lower catalyst loading, a different ligand, or by carefully controlling the reaction temperature.

-

Protodebromination: The replacement of the bromine atom with a hydrogen can occur, especially at higher temperatures or with certain bases. Using a milder base or lower reaction temperature may mitigate this issue.

-

Decarboxylation: The carboxylic acid group may be labile under harsh basic conditions and high temperatures. If this is observed, consider protecting the carboxylic acid as an ester prior to the coupling reaction.

-

Conclusion